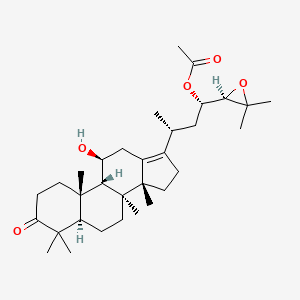

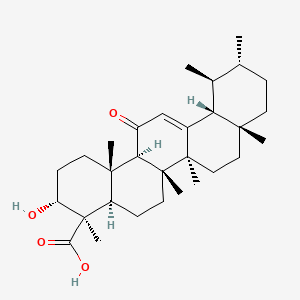

Alisol B 23-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le monoacétate d'alisol B peut être synthétisé par acétylation de l'alisol B. Le processus implique généralement l'utilisation d'anhydride acétique et d'un catalyseur tel que la pyridine dans des conditions de température contrôlées .

Méthodes de production industrielle : La production industrielle de monoacétate d'alisol B implique l'extraction de l'alisol B à partir du rhizome d'Alisma, suivie de son acétylation. Le processus d'extraction comprend le séchage, le broyage et l'extraction par solvant utilisant de l'éthanol ou du méthanol. L'extrait brut est ensuite purifié par des techniques chromatographiques avant de subir l'acétylation .

Analyse Des Réactions Chimiques

Types de réactions : Le monoacétate d'alisol B subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former l'acétate d'alisol B 23.

Réduction : Les réactions de réduction peuvent le convertir à nouveau en alisol B.

Substitution : Il peut subir des réactions de substitution, en particulier au niveau du groupe acétyle.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les ions hydroxyde.

Principaux produits :

Oxydation : Acétate d'alisol B 23.

Réduction : Alisol B.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie : Il est utilisé comme composé de référence dans l'étude des triterpénoïdes et de leurs dérivés.

Industrie : Il est utilisé dans la formulation de médicaments traditionnels à base de plantes et de compléments alimentaires.

5. Mécanisme d'action

Le mécanisme d'action du monoacétate d'alisol B implique plusieurs cibles moléculaires et voies :

Récepteur X des farnésols (FXR) : Le monoacétate d'alisol B agit comme un agoniste du FXR, régulant le métabolisme lipidique et exerçant des effets anti-inflammatoires.

Voie PI3K/Akt/mTOR : Il inhibe cette voie, conduisant à une réduction de la prolifération cellulaire et à une augmentation de l'apoptose dans les cellules cancéreuses.

Axe Wnt/β-caténine : Il module cet axe, contribuant à ses propriétés anticancéreuses.

Composés similaires :

Alisol A : Un autre triterpénoïde aux propriétés pharmacologiques similaires.

Alisol C : Connu pour ses activités anti-inflammatoires et antioxydantes.

Alismol : Exhibe des activités biologiques similaires mais diffère dans sa structure chimique.

Unicité : Le monoacétate d'alisol B est unique en raison de son acétylation spécifique en position 23, ce qui améliore ses activités biologiques et en fait un composé précieux pour les applications thérapeutiques .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of alisol B monoacetate involves multiple molecular targets and pathways:

Farnesoid X Receptor (FXR): Alisol B monoacetate acts as an agonist of FXR, regulating lipid metabolism and exerting anti-inflammatory effects.

PI3K/Akt/mTOR Pathway: It inhibits this pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Wnt/β-catenin Axis: It modulates this axis, contributing to its anti-cancer properties.

Comparaison Avec Des Composés Similaires

Alisol A: Another triterpenoid with similar pharmacological properties.

Alisol C: Known for its anti-inflammatory and antioxidant activities.

Alismol: Exhibits similar biological activities but differs in its chemical structure.

Uniqueness: Alisol B monoacetate is unique due to its specific acetylation at the 23rd position, which enhances its biological activities and makes it a valuable compound for therapeutic applications .

Propriétés

Numéro CAS |

25637-96-1 |

|---|---|

Formule moléculaire |

C32H50O5 |

Poids moléculaire |

514.7 g/mol |

Nom IUPAC |

[(1S,3R)-1-[(2S)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |

InChI |

InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27+,30+,31+,32+/m1/s1 |

Clé InChI |

NLOAQXKIIGTTRE-GLHMJAHESA-N |

SMILES |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |

SMILES isomérique |

C[C@H](C[C@@H]([C@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |

SMILES canonique |

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

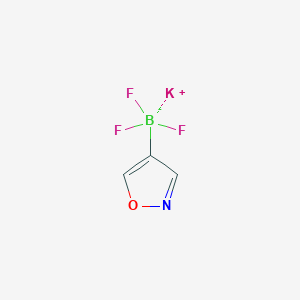

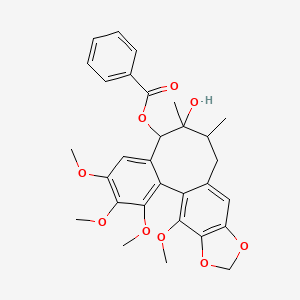

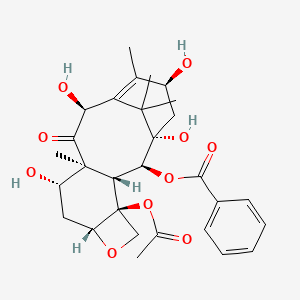

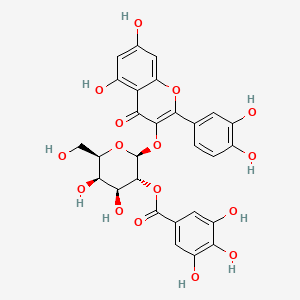

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13R)-13-[(2R,3R,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7888113.png)

![bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10Z,12E,14Z)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B7888137.png)

![3,4,5,16,17,18-Hexahydroxy-8,13-dioxo-11-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carbaldehyde](/img/structure/B7888172.png)

![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B7888203.png)